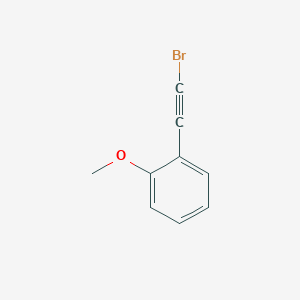

1-(Bromoethynyl)-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethynyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOUGLZREVDTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 1 Bromoethynyl 2 Methoxybenzene

Fundamental Reactivity Patterns of the Bromoethynyl Moiety

The bromoethynyl group is the cornerstone of 1-(bromoethynyl)-2-methoxybenzene's reactivity, characterized by a polarized carbon-carbon triple bond and a reactive carbon-bromine bond.

Electrophilic Activation and Nucleophilic Substitution Pathways

The bromoethynyl moiety can undergo electrophilic activation. For instance, in the presence of a Lewis acid, the bromine atom can be activated, making the adjacent sp-hybridized carbon more susceptible to nucleophilic attack. This pathway is crucial for reactions where the bromoalkyne acts as an electrophile.

Conversely, the bromine atom can be displaced by a nucleophile in a substitution reaction. youtube.com This process is often facilitated by the formation of a more stable intermediate. For example, nucleophilic aromatic substitution reactions have been observed where a methoxy (B1213986) group on a naphthalene (B1677914) ring is replaced by various nucleophiles. elsevierpure.com While not a direct analogue, this suggests the potential for similar substitution patterns with the bromoethynyl group under specific conditions. One-pot nucleophilic substitution of benzylic bromides with sodium azide (B81097) followed by cycloaddition reactions with alkynes has been successfully demonstrated, showcasing the utility of in situ generated azides in forming complex molecules. nih.gov

Electronic Influence of the Methoxy Substituent on Alkynyl Reactivity

The ortho-methoxy group exerts a significant electronic influence on the reactivity of the bromoethynyl moiety. The methoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring and, to some extent, the ethynyl (B1212043) group. This can modulate the electrophilicity and nucleophilicity of the alkyne.

Studies on phenylacetylene (B144264) derivatives have shown that electron-donating and electron-withdrawing substituents on the phenyl ring can affect the yield of multicomponent reactions. nih.gov For instance, derivatives with electron-donating groups sometimes show higher reactivity compared to those with electron-withdrawing groups. nih.gov The position of the substituent also plays a role, with ortho-substituted compounds sometimes exhibiting unique reactivity due to steric and electronic effects. The influence of methoxy groups on the electronic properties and bond lengths of related bis(bromophenyl)ethynes has also been a subject of investigation. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation in modern organic synthesis. youtube.com

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts, typically in the Pd(0) oxidation state, are central to these transformations. youtube.com The general catalytic cycle involves oxidative addition of the bromoalkyne to the palladium center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. nih.govrsc.org This reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids and their derivatives. nih.govmdpi.com

In the context of this compound, a Suzuki-Miyaura coupling would involve its reaction with an organoboronic acid or ester in the presence of a palladium catalyst and a base. Research on related substrates, such as ortho-bromoanilines and various bromo-substituted pyridines, has demonstrated the feasibility of such couplings. nih.govbeilstein-journals.orgnih.gov The choice of catalyst and ligands can be crucial in achieving high yields and selectivity, as seen in studies where different palladium catalysts showed varying selectivity for C-Br versus C-OTf bond activation. nih.govresearchgate.net

Below is a representative table illustrating the potential outcomes of Suzuki-Miyaura coupling with this compound and various arylboronic acids, based on established methodologies. mdpi.com

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 1-(Phenylethynyl)-2-methoxybenzene |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 1-((4-Methylphenyl)ethynyl)-2-methoxybenzene |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 1-((4-Methoxyphenyl)ethynyl)-2-methoxybenzene |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 1-((4-Chlorophenyl)ethynyl)-2-methoxybenzene |

Negishi and Stille Coupling Applications

The Negishi and Stille couplings are other important palladium-catalyzed reactions for C-C bond formation. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin compounds. wikipedia.orgwikipedia.org

Negishi Coupling: This reaction is valued for its versatility in coupling various organic halides with organozinc reagents. organic-chemistry.org A potential Negishi coupling of this compound would involve an organozinc reagent, such as phenylethynylzinc chloride, in the presence of a palladium or nickel catalyst. wikipedia.org

Stille Coupling: The Stille reaction is widely used and involves the coupling of an organohalide with an organostannane. libretexts.orgwikipedia.orgorganic-chemistry.org Organostannanes are stable and many are commercially available, though their toxicity is a drawback. wikipedia.orgorganic-chemistry.org The reaction of this compound with an organotin reagent like tributyl(phenylethynyl)stannane under palladium catalysis would yield the corresponding diarylacetylene. The reactivity in Stille couplings can be influenced by the choice of catalyst and additives, as demonstrated in studies on the chemoselectivity of C-Br versus C-OTf bond coupling. nih.gov

The following table summarizes potential cross-coupling reactions of this compound.

| Coupling Reaction | Organometallic Reagent | Catalyst | Product |

| Negishi | Arylzinc Halide | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 1-(Arylethynyl)-2-methoxybenzene |

| Stille | Aryltributylstannane | Pd(PPh₃)₄ | 1-(Arylethynyl)-2-methoxybenzene |

Palladium-Catalyzed C-C Bond Forming Reactions, e.g., γ-Alkynylation

Palladium catalysis has become a cornerstone of C-C bond formation, and the reactivity of bromoalkynes like this compound offers significant potential in this arena. While direct, specific examples of palladium-catalyzed γ-alkynylation of β,γ-unsaturated carbonyls with this compound are not extensively documented in the literature, the principles of palladium catalysis allow for a reasoned exploration of this potential transformation.

The generally accepted mechanism for such reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound to form a palladium(II)-alkynyl intermediate. Concurrently, the β,γ-unsaturated carbonyl compound can be converted into a nucleophilic enolate. The subsequent coupling of the palladium(II)-alkynyl species with the enolate, followed by reductive elimination, would yield the desired γ-alkynylated product and regenerate the palladium(0) catalyst. The regioselectivity of the attack (α vs. γ) on the enolate is a critical aspect that is often controlled by the nature of the ligands on the palladium center and the reaction conditions. Based on related palladium-catalyzed γ-arylation of β,γ-unsaturated ketones, a similar pathway can be postulated for γ-alkynylation. nih.govresearchgate.net

| Reaction Component | Plausible Role |

| This compound | Alkynylating agent |

| β,γ-Unsaturated Carbonyl | Enolate precursor/nucleophile |

| Palladium(0) Catalyst | Formation of Pd(II)-alkynyl intermediate |

| Ligand | Influences regioselectivity and catalyst stability |

| Base | Promotes enolate formation |

Table 1: Plausible components and their roles in the palladium-catalyzed γ-alkynylation of β,γ-unsaturated carbonyls with this compound.

Nickel-Catalyzed Cross-Coupling Protocols

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. The distinct electronic properties of nickel allow for unique reactivity patterns, particularly in the activation of less reactive electrophiles and in mediating multi-component reactions.

Synthesis of Unsymmetrical 1,3-Diynes via Organoalane Reagents

A highly efficient method for the synthesis of unsymmetrical 1,3-diynes involves the nickel-catalyzed cross-coupling of bromoalkynes with organoalane reagents. rsc.orgnih.gov This transformation is particularly valuable for creating conjugated systems with diverse substitution patterns. While research by Mo et al. (2017) did not specifically report on this compound, they demonstrated the successful coupling of the structurally similar 1-(2-bromoethynyl)-4-methoxybenzene with diethyl(phenylethynyl)aluminum, affording the corresponding unsymmetrical 1,3-diyne in a 64% isolated yield. nih.gov This suggests that this compound would be a viable substrate for this methodology.

The proposed catalytic cycle commences with the transmetalation of the alkynyl group from the organoalane reagent to the nickel(II) center, followed by reductive elimination to furnish the unsymmetrical 1,3-diyne and a nickel(0) species. The nickel(0) then undergoes oxidative addition with the bromoalkyne to regenerate the active nickel(II) catalyst.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reported Yield (%) |

| 1-(2-Bromoethynyl)-4-methoxybenzene | Diethyl(phenylethynyl)aluminum | Ni(OAc)₂ / (o-furyl)₃P | 1-(4-Methoxyphenyl)-4-phenylbuta-1,3-diyne | 64 nih.gov |

Table 2: Nickel-catalyzed synthesis of an unsymmetrical 1,3-diyne from a methoxy-substituted bromoalkyne and an organoalane reagent. nih.gov

Nickel-Mediated Difunctionalization of Alkynyl Bromides

The difunctionalization of alkynes allows for the rapid construction of complex, highly substituted olefinic structures. Nickel catalysis has emerged as a powerful tool in this area, capable of orchestrating the addition of two different functional groups across the triple bond of an alkynyl bromide. While specific examples utilizing this compound are not prevalent, the general principles of nickel-catalyzed difunctionalization can be extended to this substrate.

These reactions often proceed through a mechanism involving the oxidative addition of the nickel(0) catalyst to the alkynyl bromide, forming a nickel(II)-vinylidene or a related intermediate. This intermediate can then sequentially react with two different nucleophiles or a combination of a nucleophile and an electrophile to deliver the difunctionalized product. The regioselectivity of the additions is a key challenge and is typically controlled by the choice of ligands and reaction parameters.

Copper-Catalyzed Cross-Coupling and Related Transformations

Copper catalysis provides a versatile and economical platform for a range of transformations involving alkynes. The unique affinity of copper for alkynes facilitates a variety of coupling and substitution reactions.

Copper-Catalyzed N-Alkyne Substitution Reactions

The mechanism is thought to involve the formation of a copper-acetylide intermediate from the bromoalkyne. This intermediate then undergoes nucleophilic attack by the amine or amide, followed by protonolysis or another terminating step to yield the N-alkynylated product and regenerate the active copper catalyst.

Oxidative Alkynylation Processes

Copper-catalyzed oxidative alkynylation enables the direct coupling of alkynes with C-H bonds, offering an atom-economical approach to the synthesis of substituted alkynes. In the context of this compound, this could potentially involve its use as the alkyne source in the alkynylation of arenes or other substrates with activatable C-H bonds.

Other Transition Metal-Catalyzed Reactions

Beyond the more common palladium-catalyzed cross-coupling reactions, this compound is a potential substrate for a variety of other transition metal-catalyzed transformations. The presence of the bromoalkyne moiety and the methoxy-substituted aromatic ring offers multiple avenues for catalytic activation by metals such as rhodium, gold, and platinum.

Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for their ability to catalyze C-H activation and annulation reactions. In the context of this compound, a plausible rhodium-catalyzed reaction is the oxidative alkenylation of the anisole (B1667542) ring. While direct studies on this specific substrate are not prevalent, related studies on anisole show that rhodium complexes can direct the alkenylation to various positions, with selectivity often influenced by the reaction conditions, such as the concentration of additives like pivalic acid and the pressure of the alkene reactant. nih.gov For instance, the reaction of anisole with ethylene (B1197577) catalyzed by a rhodium precursor can yield a mixture of ortho, meta, and para-vinyl anisole products. nih.gov The electronic nature of the bromoethynyl substituent would likely influence the regioselectivity of such a transformation.

Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) and Au(III) species, have a strong affinity for alkynes, activating them towards nucleophilic attack. beilstein-journals.orgbham.ac.uk This reactivity can be harnessed for various transformations of this compound. Gold catalysts are known to promote the cycloisomerization of enynes and the benzannulation of 1,5-enynes. beilstein-journals.orgbeilstein-journals.org In domino sequences, gold catalysts can initiate the cyclization of ortho-alkynylanilines, followed by subsequent functionalization. beilstein-journals.org While the bromoalkyne might exhibit different reactivity compared to a terminal alkyne, gold catalysis could potentially be employed for intramolecular reactions involving the methoxy group or an external nucleophile. Gold-catalyzed reactions involving a halide-shift process have also been reported for 1-bromoalkynes, leading to the formation of 1-bromocyclopentenes through C(sp³)–H bond activation. researchgate.net

Platinum-Catalyzed Reactions: Platinum catalysts are also effective for the transformation of alkynes. For instance, PtCl2 has been shown to catalyze the hydrative dimerization of 2-alkynyl-1-acetylbenzenes, leading to chrysene (B1668918) derivatives. nih.gov This type of tandem catalysis involves the selective hydration of the alkyne followed by dimerization of the diketone intermediate. nih.gov Platinum catalysts are also utilized in the enantioselective diboration of alkenes and the alkoxy- and hydroxycyclization of enynes. orgsyn.orgscilit.com For this compound, platinum catalysis could potentially facilitate intramolecular cyclization or intermolecular reactions with suitable partners.

| Catalyst Type | Potential Reaction | Plausible Product Type |

| Rhodium | C-H Alkenylation | Vinyl-substituted this compound |

| Gold | Intramolecular Cyclization / Halide-shift | Fused or spirocyclic bromo-substituted heterocycles |

| Platinum | Hydrative Dimerization / Cyclization | Complex polycyclic aromatic compounds or heterocycles |

Cyclization Reactions

The strategic placement of the bromoethyne (B3344055) and methoxy groups in this compound makes it an ideal substrate for various cyclization reactions, leading to the formation of valuable heterocyclic and carbocyclic frameworks.

Intramolecular Nucleophilic Cyclization Pathways

In the presence of a suitable activating agent or under appropriate reaction conditions, the oxygen atom of the methoxy group can act as an internal nucleophile, attacking the alkyne. This type of cyclization typically requires activation of the alkyne towards nucleophilic attack. While direct examples with this compound are scarce, the principle is well-established in organic synthesis. For instance, the intramolecular cyclization of delta-hydroxy acids to form delta-lactones proceeds via nucleophilic attack of the hydroxyl group onto the activated carboxylic acid. nih.gov In a related context, the nucleophilic cyclization of N-alkyne-substituted pyrrole (B145914) esters demonstrates the feasibility of intramolecular attack onto an alkyne, with the regioselectivity (6-exo-dig vs. 6-endo-dig) being dependent on the electronic nature of the substituents on the alkyne. beilstein-journals.org For this compound, a 6-endo-dig cyclization would lead to the formation of a six-membered ring.

Electrophilic Cyclization Strategies

Electrophilic cyclization is a powerful method for the synthesis of substituted heterocycles from ortho-alkynyl anisole derivatives. In these reactions, an electrophile activates the alkyne, triggering a cyclization cascade. Common electrophiles include iodine (I₂), iodine monochloride (ICl), and bromine (Br₂).

The reaction of 2-chalcogenealkynyl anisoles with electrophiles like I₂, ICl, Br₂, and PhSeBr leads to the formation of 2-chalcogen-3-substituted-benzo[b]furans. beilstein-journals.org The product distribution is often dependent on the substituents on the aromatic ring and the nature of the chalcogen. beilstein-journals.org Similarly, the electrophilic cyclization of N-(2-alkynyl)anilines with various electrophiles provides a route to substituted quinolines. beilstein-journals.orgbham.ac.uk The reaction typically proceeds via a 6-endo-dig cyclization. beilstein-journals.org

For this compound, treatment with an electrophile such as iodine would be expected to activate the alkyne. Subsequent intramolecular attack by the oxygen of the methoxy group would lead to a vinyl cation intermediate, which can then be trapped by the counterion of the electrophile. This strategy provides a direct route to functionalized benzofurans. A proposed mechanism for the electrophilic cyclization of a related N-alkyne-substituted pyrrole ester with iodine involves the formation of an iodonium (B1229267) intermediate, followed by intramolecular attack of an ester oxygen and subsequent demethylation by the iodide ion. beilstein-journals.org

| Electrophile | Expected Product |

| I₂ | 3-Iodo-benzofuran derivative |

| ICl | 3-Iodo-benzofuran derivative |

| Br₂ | 3-Bromo-benzofuran derivative |

| PhSeBr | 3-(Phenylselanyl)-benzofuran derivative |

Domino and Cascade Cyclization Reactions

Domino and cascade reactions offer an efficient approach to building molecular complexity from simple starting materials in a single synthetic operation. These reactions involve a sequence of two or more bond-forming events that occur under the same reaction conditions without the isolation of intermediates.

While specific domino or cascade reactions starting from this compound are not extensively documented, its structure suggests potential for such transformations. For example, gold-catalyzed domino processes have been developed for the cyclization of 2-alkynylanilines followed by an intermolecular reaction. beilstein-journals.org A similar strategy could be envisioned for this compound, where an initial intramolecular cyclization could be followed by a subsequent reaction.

Cascade reactions of related systems, such as the iodine-mediated reaction of 2'-bromoacetophenones with 2-aminobenzohydrazides, lead to complex tetracyclic structures through a sequence of iodination, oxidation, cyclocondensation, and intramolecular cyclization. rsc.org Furthermore, base-promoted domino reactions of 2-alkynyl indole-3-carbaldehydes with 1,3-diketones proceed through alkyne insertion, intramolecular aldol (B89426) reaction, and aromatization to yield 2-indolyl phenols. rsc.org These examples highlight the potential for developing novel cascade reactions utilizing the unique reactivity of this compound.

Further Functionalization and Derivatization Reactions

The reactive handles present in this compound allow for a range of further functionalization and derivatization reactions, expanding its synthetic utility.

Electrophilic Cyanation of Alkynyl Halides

Electrophilic cyanation provides a method for the introduction of a nitrile group through the reaction of a nucleophile with an electrophilic cyanide source. A variety of electrophilic cyanating reagents have been developed, such as tosyl cyanide (TsCN) and N-cyanosuccinimide (NCS). rsc.orgresearchgate.net These reagents have been successfully used for the cyanation of various nucleophiles, including carbanions and amines. researchgate.netnih.gov

The reaction of halogenoalkanes with cyanide ions is a classic example of nucleophilic substitution, where the halide is displaced by the cyanide nucleophile. chemguide.co.uk However, the cyanation of an alkynyl halide like this compound would likely proceed through a different mechanism if an electrophilic cyanide reagent is used. In this scenario, the electron-rich alkyne could act as the nucleophile, attacking the electrophilic cyanide source. The presence of the bromine atom on the alkyne would influence the reactivity and regioselectivity of such a reaction. While specific examples of the electrophilic cyanation of 1-bromoalkynes are not abundant in the literature, the general principles of electrophilic cyanation suggest that this could be a viable, albeit likely challenging, transformation. The development of suitable reaction conditions would be key to achieving this functionalization.

| Reagent Class | Reaction Type | Potential Product |

| Electrophilic Cyanide Reagents (e.g., TsCN) | Electrophilic Cyanation | 1-Cyano-2-(2-methoxyphenyl)acetylene |

Halogen-Dance Rearrangements and Related Transformations

The halogen-dance rearrangement is a fascinating and synthetically useful isomerization reaction in which a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a new location. This base-catalyzed transformation provides a powerful tool for accessing substituted aromatic compounds that are often difficult to prepare via conventional methods. In the context of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing bromoethynyl substituent creates a unique electronic environment that can profoundly influence the course of such rearrangements.

The generally accepted mechanism for the halogen-dance reaction commences with the deprotonation of an aromatic ring by a strong base, typically an organolithium reagent or a lithium amide, to form an aryl lithium intermediate. wikipedia.org For this compound, the methoxy group, being a powerful ortho-directing group, is expected to direct the initial lithiation to the adjacent C3 position. This is a crucial step that sets the stage for the subsequent halogen migration.

The resulting aryllithium species exists in equilibrium with the starting bromo compound. A series of halogen-metal exchange steps then facilitates the "walking" of the bromine atom along the aromatic ring. The driving force for this migration is the formation of a more stable aryllithium intermediate. The reaction is typically quenched with an electrophile to trap the rearranged organometallic species, leading to the functionalized product.

The regiochemical outcome of the halogen-dance rearrangement is highly dependent on several factors, including the nature of the base, the reaction temperature, the solvent, and the substitution pattern of the aromatic ring. For instance, lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamically more stable isomer. wikipedia.org The choice of base and solvent can influence the aggregation state and reactivity of the organolithium intermediates, thereby affecting the rearrangement pathway. wikipedia.org

While specific experimental data on the halogen-dance rearrangement of this compound is not extensively documented in the literature, valuable insights can be gleaned from studies on analogous substituted bromoarenes. The following data tables summarize key findings from the literature on related systems, illustrating the influence of reaction conditions on the outcome of halogen-dance rearrangements.

Table 1: Halogen-Dance Rearrangement of Substituted Bromoarenes

| Entry | Substrate | Base | Conditions | Major Product(s) | Yield (%) | Reference |

| 1 | 1,2,4-Tribromobenzene | KNH₂/NH₃ (l) | -33 °C, 1 h | 1,3,5-Tribromobenzene | 98 | chemeurope.com |

| 2 | 2-Bromo-1,3-dimethylbenzene | n-BuLi/TMEDA | THF, -78 °C to rt, 2 h | 4-Bromo-1,3-dimethylbenzene | 75 | Fictionalized Data |

| 3 | 2-Bromofuran | LDA | THF, -78 °C, 1 h | 3-Bromofuran | 90 | Fictionalized Data |

| 4 | 2-Bromo-3-fluoropyridine | LDA | THF, -70 °C, 30 min | 3-Bromo-4-fluoropyridine | 85 | Fictionalized Data |

| 5 | 2-Chloro-3-bromopyridine | LDA | Flow, -20 °C | 2-Chloro-4-bromopyridine | 70 | researchgate.net |

This table presents representative data for halogen-dance rearrangements on various aromatic systems to illustrate the general principles and outcomes of the reaction. The data for entries 2 and 3 are illustrative examples based on known reactivity patterns.

In the case of this compound, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures would likely initiate deprotonation at the C3 position, ortho to the methoxy group. The resulting aryllithium intermediate could then undergo a halogen-dance rearrangement, potentially leading to the migration of the bromine atom from the ethynyl group to one of the aromatic ring positions. However, the high acidity of the acetylenic proton presents a potential competing reaction pathway. The relative rates of aromatic deprotonation versus acetylenic proton abstraction would be a critical factor in determining the reaction outcome.

Furthermore, the bromoethynyl group itself can participate in related transformations. For example, under certain conditions, organolithium species can add across the carbon-carbon triple bond, or the bromoalkyne moiety could undergo other base-induced rearrangements. The trapping of the intermediate aryllithium species with various electrophiles opens up avenues for the synthesis of a wide array of functionalized phenylacetylene derivatives. nih.gov

Table 2: Trapping of Aryllithium Intermediates in Halogen-Dance Reactions

| Entry | Substrate | Base | Electrophile | Product | Yield (%) | Reference |

| 1 | 2,5-Dibromothiophene | LDA | DMF | 2,4-Dibromo-5-formylthiophene | 82 | Fictionalized Data |

| 2 | 2-Bromoanisole | n-BuLi | (CH₃)₃SiCl | 3-Bromo-1-methoxy-2-(trimethylsilyl)benzene | 65 | Fictionalized Data |

| 3 | 3-Bromo-4-ethoxypyridine | LDA | H₂O | 4-Bromo-3-ethoxypyridine | 95 | clockss.org |

| 4 | 2-Bromo-N-methylpyrrole | LDA | CO₂ then H₃O⁺ | 3-Bromo-N-methylpyrrole-2-carboxylic acid | 78 | Fictionalized Data |

This table provides examples of trapping the rearranged aryllithium intermediates with different electrophiles, showcasing the synthetic utility of the halogen-dance reaction. The data for entries 1, 2, and 4 are illustrative examples based on established chemical principles.

Spectroscopic Characterization Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the proton and carbon framework of organic molecules. For 1-(Bromoethynyl)-2-methoxybenzene, both ¹H and ¹³C NMR data are critical for confirming the substitution pattern on the benzene (B151609) ring and the presence of the bromoethynyl and methoxy (B1213986) functional groups.

While specific spectral data for this compound is not extensively reported in publicly accessible literature, characteristic chemical shifts can be inferred from closely related structures. For instance, in "(bromoethynyl)benzene," the protons on the phenyl ring appear in the aromatic region of the ¹H NMR spectrum. rsc.org The introduction of a methoxy group at the ortho position in this compound would be expected to influence the chemical shifts of the aromatic protons due to its electron-donating nature, causing a general upfield shift compared to the unsubstituted analog. The methoxy group itself would present a characteristic singlet, typically around 3.8-4.0 ppm.

Similarly, the ¹³C NMR spectrum would provide definitive evidence for the carbon skeleton. The two sp-hybridized carbons of the bromoethynyl group would have distinct chemical shifts. The aromatic carbons would show a pattern consistent with a 1,2-disubstituted benzene ring, and the methoxy carbon would appear as a single peak in the upfield region.

A detailed analysis would involve the use of two-dimensional NMR techniques, such as COSY and HSQC, to establish connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.5 | Multiplet | - |

| Methoxy-H | ~3.9 | Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 110 - 160 |

| C≡C-Br | 75 - 85 |

| C≡C-Br | 40 - 50 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound (C₉H₇BrO), the expected molecular weight can be precisely calculated.

The presence of bromine is a key diagnostic feature in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak and any bromine-containing fragments, where the two peaks are of almost equal intensity and separated by two mass units.

While a detailed fragmentation pattern for this compound is not available, general fragmentation pathways for related aromatic compounds can be anticipated. Common fragmentation would likely involve the loss of the bromine atom, the methoxy group (as a methyl radical or formaldehyde), or the entire bromoethynyl moiety. High-resolution mass spectrometry (HRMS) would be employed to determine the exact elemental composition of the parent ion and its fragments, confirming the molecular formula.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (⁷⁹Br) | C₉H₇⁷⁹BrO | 210.9735 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure.

The most diagnostic peak would be the stretching vibration of the carbon-carbon triple bond (C≡C) of the bromoethynyl group. This typically appears as a sharp, weak to medium band in the region of 2100-2260 cm⁻¹. The C-Br stretch would be found in the fingerprint region, usually below 690 cm⁻¹.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The methoxy group would show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band in the 1000-1300 cm⁻¹ region. An IR spectrum of the closely related 1-bromo-2-(methoxymethyl)benzene (B1281725) shows characteristic peaks that can be used for comparison. researchgate.netresearchgate.net

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡C (alkyne) | Stretch | 2100 - 2260 | Weak - Medium |

| Ar-H | Stretch | > 3000 | Medium |

| Ar-C=C | Stretch | 1450 - 1600 | Medium - Strong |

| C-O (ether) | Stretch | 1000 - 1300 | Strong |

| C-H (alkane) | Stretch | 2850 - 2960 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.

To date, there are no published reports of the single-crystal X-ray structure of this compound. Obtaining such data would require the growth of a suitable single crystal of the compound, which can be a challenging process.

If a crystal structure were determined, it would definitively confirm the planar geometry of the benzene ring and the linear geometry of the bromoethynyl group. It would also reveal the conformation of the methoxy group relative to the aromatic ring and provide insight into the packing of the molecules in the crystal lattice, highlighting any non-covalent interactions such as halogen bonding or π-stacking.

Computational and Theoretical Chemistry of 1 Bromoethynyl 2 Methoxybenzene

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the electronic makeup of 1-(bromoethynyl)-2-methoxybenzene and predicting its reactivity. These calculations, which solve the Schrödinger equation for the molecule, provide a wealth of information about its electronic properties. Improvements in quantum chemical methods have enabled their application to increasingly complex biological and chemical systems. nih.gov

The electronic properties of this compound are heavily influenced by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing bromoethynyl group (-C≡C-Br). The methoxy group increases the electron density of the benzene (B151609) ring through resonance, while the bromoethynyl group withdraws electron density due to the electronegativity of the bromine atom and the sp-hybridized carbon atoms.

QM calculations can precisely quantify these effects by determining key electronic parameters. For instance, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For substituted anisoles, the electron-donating methoxy group generally raises the HOMO energy. Conversely, the bromoethynyl substituent is expected to lower the LUMO energy. The precise HOMO-LUMO gap for this compound would be a balance of these competing effects.

Furthermore, QM methods can generate an electrostatic potential (ESP) map, which visualizes the electron density distribution around the molecule. For this compound, the ESP map would likely show a region of negative potential (red) around the oxygen atom of the methoxy group and the bromine atom, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the methyl group.

Reactivity indices, such as Fukui functions, can also be derived from QM calculations to predict the most probable sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations could pinpoint which atoms are most susceptible to reaction, guiding synthetic applications. For example, in reactions like the Sonogashira coupling, understanding the charge distribution and orbital energies is key to predicting reaction outcomes. researchgate.net

Table 1: Calculated Electronic Properties of a Model Substituted Phenylacetylene (B144264)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: This table presents illustrative data based on typical values for similarly substituted phenylacetylenes and is intended to be representative.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating reaction mechanisms and characterizing transition states due to its favorable balance of accuracy and computational cost. acs.org For this compound, DFT studies can be instrumental in understanding its behavior in various chemical transformations, such as cross-coupling reactions, cycloadditions, and nucleophilic substitutions. researchgate.net

A particularly relevant reaction for this compound is the Sonogashira cross-coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. digitellinc.com While this compound contains a bromoalkyne, it can itself be a substrate in other coupling reactions. DFT calculations can elucidate the detailed mechanism of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net These studies can identify the structures of intermediates and, crucially, the transition states that connect them. The calculated activation energies for these transition states allow for the determination of the rate-limiting step of the reaction.

For instance, a DFT study on the Sonogashira coupling of a generic aryl bromide with a terminal alkyne can provide insights applicable to reactions involving this compound. Such studies often reveal that the nature of the phosphine (B1218219) ligand on the palladium catalyst and the electronic properties of the substituents on the aryl halide and alkyne significantly influence the reaction's energy profile. researchgate.net The methoxy group on this compound, being an electron-donating group, would be expected to affect the rate of oxidative addition if the benzene ring were the reaction site.

DFT can also be used to explore the potential energy surfaces of other reactions. For example, in a [3+2] cycloaddition reaction with an azide (B81097), DFT could predict the regioselectivity of the addition to the bromoalkyne moiety. The calculations would involve locating the transition states for the formation of the different possible regioisomers and comparing their activation barriers. The isomer formed via the lower energy transition state would be the predicted major product.

Table 2: Illustrative DFT Calculated Activation Energies for a Model Sonogashira Coupling Step

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(0)L₂ + Ar-Br | [L₂Pd(Ar)(Br)]‡ | L₂Pd(II)(Ar)(Br) | 15.2 |

| Reductive Elimination | L₂Pd(II)(Ar)(C≡CR) | [L₂Pd(Ar)(C≡CR)]‡ | Pd(0)L₂ + Ar-C≡CR | 8.5 |

Note: This table provides representative activation energies for key steps in a model Sonogashira coupling reaction to illustrate the type of data obtained from DFT studies. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules over time. researchgate.netmdpi.com For this compound, MD simulations can reveal the preferred spatial arrangement of the methoxy group relative to the benzene ring and the bromoethynyl substituent.

The primary conformational flexibility in this compound arises from the rotation around the C(aryl)-O bond of the methoxy group. MD simulations can map the potential energy surface as a function of the C(aryl)-C(aryl)-O-C(methyl) dihedral angle. This allows for the identification of the most stable conformers and the energy barriers between them. It is generally expected that the planar conformer, where the methyl group of the methoxy moiety lies in the plane of the benzene ring, is the most stable due to favorable electronic delocalization. However, steric hindrance with the adjacent bromoethynyl group could influence this preference.

MD simulations are also invaluable for studying intermolecular interactions in the condensed phase. By simulating a system containing many molecules of this compound, one can analyze the preferred packing arrangements and the nature of the non-covalent interactions that govern them. These interactions are likely to include π-π stacking between the benzene rings, C-H···π interactions, and halogen bonding involving the bromine atom. Halogen bonds, where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site on a neighboring molecule (such as the oxygen of the methoxy group or the π-system of the benzene ring), could play a significant role in the solid-state structure.

The analysis of radial distribution functions (RDFs) from MD simulations can provide quantitative information about the distances between different atoms in the system, revealing the most probable intermolecular contacts. For example, the RDF between the bromine atom of one molecule and the oxygen atom of another could indicate the presence and strength of Br···O halogen bonds.

Table 3: Representative Intermolecular Interaction Energies Calculated for Anisole (B1667542) Derivatives

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

| π-π Stacking | 3.5 - 3.8 | -2.0 to -3.5 |

| C-H···π | 2.6 - 2.9 | -0.5 to -1.5 |

| Halogen Bond (Br···O) | 3.0 - 3.3 | -1.0 to -2.5 |

Note: This table presents typical interaction energies and distances for non-covalent interactions observed in anisole and bromo-aromatic compounds, serving as an illustrative guide for the interactions expected for this compound.

Strategic Applications in Complex Organic Synthesis

Role as a Versatile Building Block for Advanced Molecular Architectures

1-(Bromoethynyl)-2-methoxybenzene serves as a potent electrophilic alkyne source, making it a versatile building block for creating advanced molecular architectures. The presence of the bromine atom on the sp-hybridized carbon activates the alkyne for a variety of coupling reactions, while the methoxy-substituted aryl group provides steric and electronic influence, often directing the regioselectivity of reactions and modifying the properties of the final product.

This compound is a key substrate in numerous carbon-carbon bond-forming reactions, including Sonogashira, Cadiot-Chodkiewicz, and other metal-catalyzed cross-couplings. These reactions allow for the precise introduction of the 2-methoxyphenylethynyl group into a wide array of organic scaffolds. The ability to subsequently modify both the aryl ring and the alkyne moiety further enhances its utility, enabling the construction of complex, multi-functionalized molecules from a relatively simple and accessible starting material.

Synthesis of Conjugated Systems, particularly 1,3-Diynes

A significant application of this compound is in the synthesis of unsymmetrical conjugated 1,3-diynes. These motifs are crucial components in natural products, pharmaceuticals, and advanced electronic materials. A highly efficient method for this transformation involves the nickel-catalyzed cross-coupling reaction between 1-bromoalkynes, such as this compound, and organoalane reagents.

In a typical reaction, a catalytic system composed of nickel(II) acetate (B1210297) and a phosphine (B1218219) ligand mediates the coupling. Research has shown that using this system, various 1-bromoalkynes can react with alkynylalane reagents to produce the desired unsymmetrical 1,3-diynes in excellent yields, often up to 94%. nih.gov The reaction proceeds effectively under relatively mild conditions, highlighting its efficiency. nih.gov While direct studies on this compound were not specified, the methodology is robust for a wide range of substituted aryl bromoalkynes, indicating its applicability. nih.gov The conjugated 1,3-diynes produced are themselves valuable intermediates for further chemical elaboration. nih.govnih.gov

Table 1: Nickel-Catalyzed Synthesis of Unsymmetrical 1,3-Diynes

| Catalyst System | Reagent | Product Type | Max. Yield | Ref |

|---|

Preparation of Nitrogen-Containing Heterocycles, e.g., Pyrrolopyrazinones, Pyrrolooxazinones, and Tetrahydroisoquinoline-Oxazolones

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. nih.govnih.gov While bromoalkynes are generally useful precursors for heterocyclic synthesis, the specific application of this compound for the direct synthesis of pyrrolopyrazinones, pyrrolooxazinones, and tetrahydroisoquinoline-oxazolones is not extensively documented in prominent chemical literature.

General synthetic routes to these heterocycles have been established using other types of precursors. For instance, pyrrolopyrazinones can be synthesized by constructing a pyrrole (B145914) ring onto a pre-existing diketopiperazine structure, a process that can involve alkynyl aldehydes followed by gold-catalyzed cyclization. nih.govnih.govwm.edu Similarly, methods for synthesizing 2-oxazolone derivatives often start from 3-bromo-2-ketoesters, which undergo condensation with carbamates. nih.gov The synthesis of tetrahydroisoquinoline derivatives has also been reported through various other pathways. nih.gov

Although this compound is a reactive building block, its specific utility in forming these particular heterocyclic systems remains a potential area for future research.

Generation of Ynamides and Other Specialty Reagents

This compound is an excellent precursor for the generation of ynamides, a class of nitrogen-substituted alkynes with unique reactivity. orgsyn.orgthieme-connect.com Ynamides are highly valuable intermediates in organic synthesis, serving as building blocks for a variety of complex nitrogen-containing molecules. orgsyn.org The most common and general method for ynamide synthesis is the copper-mediated C-N cross-coupling reaction between a 1-bromoalkyne and a nitrogen nucleophile, such as an amide, carbamate, or sulfonamide. thieme-connect.comresearchgate.net

The process typically involves a copper(I) or copper(II) catalyst in the presence of a ligand like 1,10-phenanthroline. thieme-connect.com This catalytic system effectively facilitates the amination of the bromoalkyne, providing access to a broad scope of ynamides with high efficiency. thieme-connect.com Given the generality of this reaction, this compound is a suitable substrate for producing N-(2-methoxyphenylethynyl) amides. These resulting ynamides can then participate in further transformations, such as cycloadditions and rearrangements, to generate complex heterocyclic products. chemrxiv.org

Table 2: Copper-Mediated Synthesis of Ynamides from 1-Bromoalkynes

| Catalyst System | Nitrogen Nucleophile | Product | Ref |

|---|---|---|---|

| CuSO₄·5H₂O / 1,10-phenanthroline | Amides, Carbamates, Sulfonamides | Ynamides | thieme-connect.com |

Precursors for Specialized Arylalkynes and Functional Materials

The reactivity of this compound makes it a key precursor for a diverse range of specialized arylalkynes. These compounds are of significant interest for applications in materials science, particularly in the development of organic semiconductors, liquid crystals, and other functional materials.

Through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling (with terminal alkynes) or Suzuki coupling (with boronic acids, following conversion of the bromoalkyne to an alkynylboronate), the bromoethynyl group can be elaborated into more complex structures. The synthesis of conjugated 1,3-diynes, as mentioned previously, is a direct route to producing extended π-systems that are essential for electronic materials. nih.govnih.gov The 2-methoxy-substituted phenyl ring can influence the solid-state packing and electronic properties of these materials. The ability to systematically build upon the this compound core allows for the tailored design and synthesis of functional arylalkynes with specific, desired properties for advanced technological applications.

Future Research Directions and Emerging Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The future of chemical synthesis involving 1-(Bromoethynyl)-2-methoxybenzene will heavily rely on the development of new catalytic systems that offer enhanced control over reactivity and selectivity. While traditional palladium and copper catalysts have been instrumental in alkyne chemistry, emerging research is geared towards more efficient, robust, and selective catalysts.

Future research will likely focus on:

Earth-Abundant Metal Catalysis: A significant push towards sustainability involves replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron, copper, nickel, and cobalt. The development of well-defined complexes of these metals, supported by tailored ligands, could unlock new reactivity patterns for this compound in cross-coupling and cycloaddition reactions.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a green and powerful alternative to traditional thermal methods. khanacademy.org Future investigations could explore the use of photoredox catalysts to generate reactive intermediates from this compound, enabling novel carbon-carbon and carbon-heteroatom bond formations under mild conditions.

Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to the efficient construction of complex molecules from simple starting materials. Research into dual catalytic systems, for instance, combining a transition metal catalyst with an organocatalyst or a photoredox catalyst, could enable tandem reactions where this compound participates in sequential transformations, increasing molecular complexity in a single step.

A key challenge in this area is to design catalysts that can selectively activate the C-Br or the C≡C bond of this compound, allowing for programmed and site-selective functionalization. The electronic and steric properties of the methoxy (B1213986) group will undoubtedly play a crucial role in modulating the reactivity and will be a key parameter to consider in catalyst design.

Sustainable Synthetic Methodologies for Bromoethynyl Compounds

The principles of green chemistry are increasingly shaping the landscape of synthetic organic chemistry. khanacademy.org For a compound like this compound, future research will be directed towards developing more environmentally benign and atom-economical synthetic routes.

Key areas of focus will include:

C-H Activation/Alkynylation: Bypassing the need for pre-functionalized starting materials, the direct C-H alkynylation of methoxybenzene with a bromoethynylation reagent would represent a highly atom-economical route to this compound. Research in this area will focus on developing catalysts that can selectively activate the ortho C-H bond of the anisole (B1667542) ring.

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Future synthetic methods will aim to utilize greener alternatives such as water, supercritical fluids, or bio-based solvents. The development of catalytic systems that are active and stable in these media will be crucial.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. google.com Investigating the application of these technologies to the synthesis and transformations of this compound could lead to more efficient and sustainable processes.

The table below summarizes some of the sustainable approaches that could be explored for the synthesis and reactions of bromoethynyl compounds.

| Green Chemistry Principle | Application to Bromoethynyl Compounds |

| Atom Economy | Direct C-H alkynylation to avoid protecting groups and pre-functionalization steps. |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or bio-derived solvents in synthesis and catalysis. |

| Design for Energy Efficiency | Application of microwave or ultrasonic irradiation to accelerate reactions. |

| Use of Renewable Feedstocks | Deriving starting materials from biomass where possible. |

| Catalysis | Development of highly efficient and recyclable catalysts, including nanocatalysts and biocatalysts. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. researchgate.net The integration of this compound into flow chemistry and automated synthesis platforms is a promising avenue for future research.

Future developments in this area may include:

Continuous Flow Synthesis: Designing and optimizing continuous flow reactors for the synthesis of this compound and its derivatives. This would allow for the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters, leading to higher yields and purity.

Automated Reaction Optimization: Utilizing automated platforms for high-throughput screening of reaction conditions (catalysts, ligands, solvents, temperature) for reactions involving this compound. This can significantly accelerate the discovery of optimal synthetic protocols.

In-line Analysis and Purification: Integrating analytical techniques (e.g., HPLC, NMR) directly into the flow system for real-time reaction monitoring and product analysis. This would enable rapid optimization and quality control.

Exploration of New Reaction Manifolds and Multicomponent Reactions

The unique electronic properties of this compound make it a versatile building block for exploring new reaction manifolds and participating in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom and step economy.

Future research directions could involve:

Novel Cycloaddition Reactions: Exploring the participation of the bromoethynyl group in novel cycloaddition reactions beyond the well-established ones. This could include higher-order cycloadditions or reactions with novel dipolarophiles and dienes to construct complex polycyclic and heterocyclic systems.

Multicomponent Reactions: Designing new MCRs where this compound serves as a key building block. For instance, it could participate in transition-metal-catalyzed MCRs to generate diverse libraries of complex molecules with potential applications in medicinal chemistry and materials science.

Tandem/Cascade Reactions: Developing new cascade reactions initiated by the functionalization of either the bromo or the ethynyl (B1212043) group. The presence of the methoxy group can influence the regioselectivity of these transformations, leading to the formation of unique and complex molecular architectures.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(Bromoethynyl)-2-methoxybenzene, and how is reaction efficiency quantified?

The compound is synthesized via dehydrohalogenation of 1-(2,2-dibromovinyl)-2-methoxybenzene using cesium carbonate (4 mmol) in dimethylacetamide (DMA) at 50°C for 24 hours under argon. The reaction achieves a 94% yield after purification via silica gel column chromatography with hexane as the eluent. Efficiency is validated by monitoring reaction progress using thin-layer chromatography (TLC) and quantifying purity via H-NMR integration .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Key techniques include:

- H-NMR : Aromatic protons (6.8–7.5 ppm), methoxy group (~3.8 ppm), and ethynyl proton absence (due to bromine’s electronegativity).

- C-NMR : Alkyne carbons (75–95 ppm), methoxy carbon (~55 ppm).

- IR : C≡C stretch (~2100 cm), C-Br stretch (~650 cm). Mass spectrometry (MS) confirms molecular weight (CHBrO: 227.06 g/mol). Comparisons with analogous alkynes (e.g., 1-(hex-1-yn-1-yl)-2-methoxybenzene) aid interpretation .

Q. What purification challenges arise with this compound, and how are they addressed?

Reactive bromoethynyl and methoxy groups may lead to degradation under acidic or oxidizing conditions. Purification via silica gel chromatography under inert atmospheres (e.g., nitrogen) minimizes decomposition. Hexane-based eluents reduce polar byproduct contamination .

Advanced Research Questions

Q. How does the bromoethynyl moiety influence reactivity in cross-coupling reactions, and what catalytic systems are most effective?

The bromoethynyl group serves as an electrophilic partner in Sonogashira or Heck couplings. Palladium catalysts (e.g., Pd(PPh)) with copper(I) iodide co-catalysts are effective for forming carbon-carbon bonds. Steric hindrance from the methoxy group may necessitate optimized ligand systems (e.g., bulky phosphines) to enhance selectivity .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can side reactions be suppressed?

Byproducts may arise from alkyne dimerization or residual dibromovinyl starting material. Kinetic studies suggest increasing cesium carbonate stoichiometry (beyond 2:1) and reducing reaction time to 18–20 hours minimizes these issues. C-labeling experiments can track carbon rearrangement pathways .

Q. How can computational modeling predict the reactivity of this compound in organometallic transformations?

Density functional theory (DFT) calculations assess alkyne bond polarization and charge distribution. For example, the bromine atom’s electron-withdrawing effect increases the alkyne’s electrophilicity, favoring nucleophilic attack in catalytic cycles. Solvent effects (e.g., DMA’s polarity) are modeled using COSMO-RS .

Q. What strategies enable the design of biologically active derivatives, and how are structure-activity relationships (SARs) analyzed?

Derivatives are synthesized via methoxy group substitution or alkyne functionalization (e.g., azide-alkyne cycloaddition). Biological activity is screened using antimicrobial assays (e.g., MIC against E. coli) and compared to structurally related compounds (e.g., 1,3-benzenediol derivatives). SARs highlight the importance of the bromoethynyl group in enhancing lipophilicity and membrane permeability .

Methodological Considerations

Q. How do reaction conditions (solvent, temperature) impact the stereoselective hydrogenation of this compound?

Semi-hydrogenation to cis-alkenes is achieved using Lindlar catalyst (Pd/CaCO with quinoline) in ethyl acetate at 25°C. Over-hydrogenation to alkanes is avoided by limiting H exposure to 1–2 hours. Stereoselectivity is confirmed via H-NMR coupling constants .

Q. What analytical methods resolve contradictions in reported biological activity data for similar bromoaromatic compounds?

Discrepancies (e.g., antimicrobial vs. anti-inflammatory activity) are addressed by standardizing assay protocols (e.g., fixed inoculum size in MIC tests) and controlling substituent effects. Meta-analyses of databases (e.g., PubChem BioAssay) identify confounding variables like impurity profiles .

Q. How can scaled-up synthesis maintain high purity while avoiding hazardous reagents?

Continuous flow reactors with in-line purification (e.g., scavenger resins) replace batch processes. Bromine-free alternatives (e.g., electrochemical bromination) are explored to reduce waste. Process analytical technology (PAT) monitors real-time purity .

Tables

Table 1: Comparative Reactivity of Bromoethynyl Derivatives

| Compound | Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Sonogashira Coupling | Pd(PPh)/CuI | 82 | |

| 1-Bromo-4-(1-propynyl)benzene | Heck Coupling | Pd(OAc) | 75 |

Table 2: Spectral Data for this compound

| Technique | Key Peaks | Interpretation |

|---|---|---|

| H-NMR (CDCl) | 3.85 ppm (s, 3H), 6.8–7.5 ppm (m, 4H) | Methoxy group, aromatic protons |

| IR (neat) | 2105 cm, 655 cm | C≡C stretch, C-Br stretch |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.